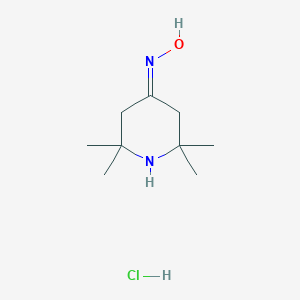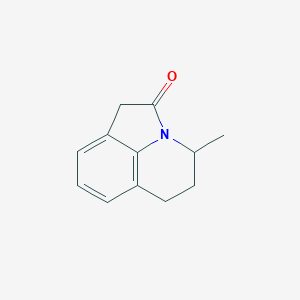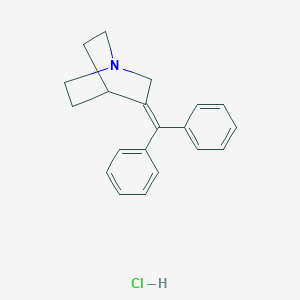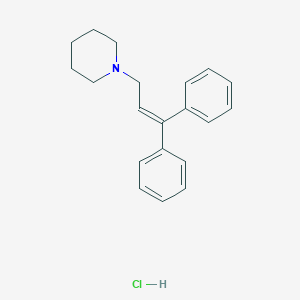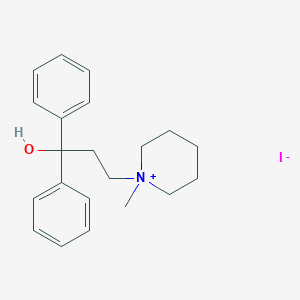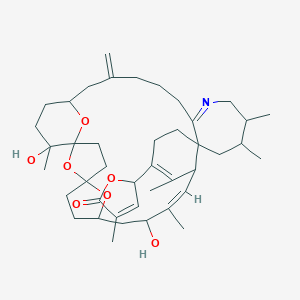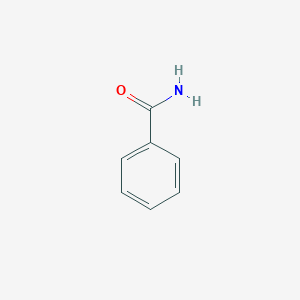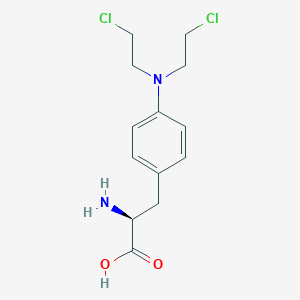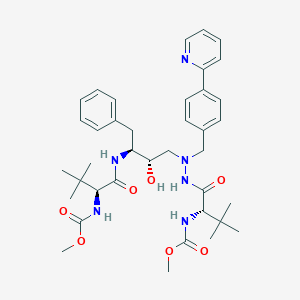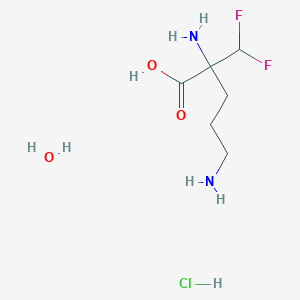
Chlorhydrate d’éflornithine hydraté
Vue d'ensemble
Description
Vaniqa, known chemically as eflornithine, is a medication primarily used to treat facial hirsutism in women. It is also used in the treatment of African trypanosomiasis (sleeping sickness). Eflornithine works by inhibiting the enzyme ornithine decarboxylase, which plays a crucial role in hair growth and the proliferation of certain parasites .
Applications De Recherche Scientifique
Eflornithine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cell growth and proliferation, particularly in cancer research.
Medicine: Used in the treatment of African trypanosomiasis and facial hirsutism. Research is ongoing into its potential use in other parasitic infections and as an anti-cancer agent.
Industry: Utilized in the development of topical creams and other pharmaceutical formulations
Mécanisme D'action
Target of Action
Eflornithine hydrochloride hydrate, also known as Eflornithine hydrochloride monohydrate, Vaniqa, or Eflornithine HCl, primarily targets the enzyme Ornithine Decarboxylase (ODC) . ODC plays a crucial role in the biosynthesis of polyamines, low-molecular-weight molecules present in all living cells . It is also involved in conditions like facial hirsutism and cancer, especially when ODC is highly upregulated in tumor cells .
Mode of Action
Eflornithine hydrochloride hydrate acts as an irreversible inhibitor of ODC . It binds irreversibly to ODC, physically blocking the natural substrate ornithine from reaching the active site . This inhibition prevents the conversion of ornithine to putrescine, a key step in polyamine biosynthesis .
Biochemical Pathways
The inhibition of ODC by Eflornithine hydrochloride hydrate disrupts the polyamine biosynthesis pathway . Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and differentiation . By inhibiting ODC, Eflornithine hydrochloride hydrate reduces the production of these polyamines, affecting cellular processes that depend on them .
Pharmacokinetics
Eflornithine hydrochloride hydrate exhibits an oral bioavailability of approximately 50% . It is mainly eliminated through the kidneys (>80%) with low extraction . The compound has a multiphasic plasma concentration-time profile, contributing to highly varying estimates of half-life ranging from 2 to 30 hours . Percutaneous absorption of topical applications of Eflornithine hydrochloride (HCl) cream is very low (<1%) .
Result of Action
The inhibition of ODC by Eflornithine hydrochloride hydrate leads to a decrease in the production of polyamines . This can result in the slowing or stopping of cell growth, which is particularly relevant in the context of cancer treatment, where rapid and uncontrolled cell growth is a key characteristic . In the case of facial hirsutism, the reduction in cell growth can lead to a decrease in hair growth .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of Eflornithine hydrochloride hydrate are not explicitly mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other substances can generally affect the stability and efficacy of pharmaceutical compounds
Analyse Biochimique
Biochemical Properties
Eflornithine hydrochloride hydrate plays a significant role in biochemical reactions by inhibiting ornithine decarboxylase . This enzyme is involved in polyamine biosynthesis, a process crucial for cell growth . The compound interacts with ornithine decarboxylase in an irreversible manner, leading to the suppression of polyamine biosynthesis .
Cellular Effects
Eflornithine hydrochloride hydrate has various effects on cells and cellular processes. It influences cell function by inhibiting the synthesis of polyamines, which are essential for cell growth . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Eflornithine is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2,5-diamino-2-(difluoromethyl)pentanoic acid with various reagents under controlled conditions. The process includes steps such as protection and deprotection of functional groups, selective fluorination, and purification .
Industrial Production Methods
Industrial production of eflornithine involves large-scale chemical synthesis using similar steps as in laboratory synthesis but optimized for efficiency and yield. The process is carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Eflornithine undergoes several types of chemical reactions, including:
Oxidation: Eflornithine can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert eflornithine into its reduced forms.
Substitution: Eflornithine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving eflornithine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of eflornithine can produce oxidized derivatives, while reduction can yield reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spironolactone: Used for hirsutism and has anti-androgenic properties.
Ethinyl Estradiol/Norethindrone: Combined oral contraceptives used for hirsutism.
Proscar (Finasteride): Used for hair loss and hirsutism
Uniqueness
Eflornithine is unique in its specific mechanism of action as an ornithine decarboxylase inhibitor. Unlike other treatments for hirsutism, which often involve hormonal regulation, eflornithine directly targets the enzyme responsible for hair growth, making it a valuable option for patients who may not respond well to hormonal treatments .
Propriétés
IUPAC Name |
2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPAMFNRCFEGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClF2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70052-12-9 (Parent) | |
| Record name | Eflornithine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045765 | |
| Record name | Eflornithine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96020-91-6, 68278-23-9 | |
| Record name | Ornithine, 2-(difluoromethyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96020-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eflornithine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eflornithine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(difluoromethyl)-DL-ornithine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EFLORNITHINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NH22NDW9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
